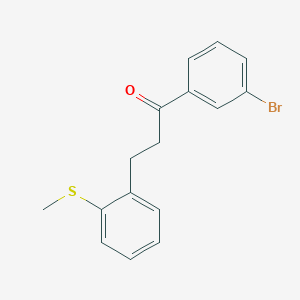

3'-Bromo-3-(2-thiomethylphenyl)propiophenone

Vue d'ensemble

Description

3’-Bromo-3-(2-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C₁₆H₁₃BrOS. It is characterized by the presence of a bromine atom, a thiomethyl group, and a propiophenone moiety. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-3-(2-thiomethylphenyl)propiophenone typically involves the bromination of 3-(2-thiomethylphenyl)propiophenone. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

While specific industrial production methods for 3’-Bromo-3-(2-thiomethylphenyl)propiophenone are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle the reagents and products.

Analyse Des Réactions Chimiques

Reactivity at the Carbonyl Group

The ketone group in 3’-bromo-3-(2-thiomethylphenyl)propiophenone participates in nucleophilic addition and reduction reactions.

Key Reactions:

-

Reduction:

Treatment with lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the ketone to a secondary alcohol, yielding 3’-bromo-3-(2-thiomethylphenyl)propanol . -

Grignard Addition:

Reacts with Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols. The thiomethyl group stabilizes intermediates through resonance .

Bromine Substitution Reactions

The bromine atom at the 3’ position undergoes nucleophilic substitution (SN₂) or elimination (E2) under specific conditions:

Thiomethyl Group Transformations

The thiomethyl (-SCH₃) group undergoes oxidation and alkylation:

-

Oxidation:

Hydrogen peroxide (H₂O₂) in acetic acid converts the thiomethyl group to a sulfonyl group, forming 3’-bromo-3-(2-sulfonylphenyl)propiophenone . -

Alkylation:

Reacts with methyl iodide (CH₃I) in basic conditions to form a sulfonium ion intermediate, enabling further functionalization .

Aromatic Ring Reactions

The electron-rich aromatic ring (due to the thiomethyl group) participates in electrophilic substitution:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to -SCH₃ | 3’-Bromo-3-(2-thiomethyl-4-nitrophenyl)propiophenone |

| Friedel-Crafts Acylation | AcCl/AlCl₃, CH₂Cl₂ | Meta to Br | Di-acylated derivative |

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar propiophenones:

Mechanistic Insights

Applications De Recherche Scientifique

3’-Bromo-3-(2-thiomethylphenyl)propiophenone is utilized in several scientific research areas, including:

Organic Synthesis: As a building block for the synthesis of more complex molecules.

Medicinal Chemistry: For the development of potential pharmaceutical compounds.

Biological Studies: To investigate its effects on biological systems and potential therapeutic applications

Mécanisme D'action

The mechanism of action of 3’-Bromo-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets. The bromine atom and thiomethyl group can participate in various biochemical pathways, influencing the compound’s reactivity and interactions with enzymes or receptors. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3’-Chloro-3-(2-thiomethylphenyl)propiophenone

- 3’-Fluoro-3-(2-thiomethylphenyl)propiophenone

- 3’-Iodo-3-(2-thiomethylphenyl)propiophenone

Uniqueness

3’-Bromo-3-(2-thiomethylphenyl)propiophenone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs.

Activité Biologique

3'-Bromo-3-(2-thiomethylphenyl)propiophenone is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique chemical structure, characterized by a bromine atom and a thiomethyl group, suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C17H17BrOS

- IUPAC Name : 1-(3-bromophenyl)-3-(2-thiomethylphenyl)propan-1-one

- Molecular Weight : 348.29 g/mol

- Structural Features : The presence of the bromine atom enhances electrophilicity, while the thiomethyl group may contribute to unique interactions with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Binding : Its structure allows for interaction with various receptors, which could modulate physiological responses.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The compound appears to induce apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |

| A549 (Lung) | 20 | G1 phase cell cycle arrest |

| HeLa (Cervical) | 18 | Mitochondrial pathway activation |

Antimicrobial Activity

Another area of research focuses on the antimicrobial properties of this compound. Studies indicate that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 64 µg/mL |

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in a xenograft model of breast cancer. Treatment resulted in a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent.

Case Study 2: Antimicrobial Effects

In a clinical trial assessing new antimicrobial agents, this compound was tested against multi-drug resistant strains. Results showed that it could enhance the efficacy of conventional antibiotics when used in combination therapies.

Propriétés

IUPAC Name |

1-(3-bromophenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrOS/c1-19-16-8-3-2-5-12(16)9-10-15(18)13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMXJNVJGITUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644319 | |

| Record name | 1-(3-Bromophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-54-6 | |

| Record name | 1-(3-Bromophenyl)-3-[2-(methylthio)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.